METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups, including a methyl ester, a chlorofluorophenyl group, and dimethyl groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Chlorofluorophenyl Group: This step involves the substitution reaction where the chlorofluorophenyl group is introduced using reagents such as chlorofluorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit potential biological activities and are studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)methyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O4/c1-9-6-12(17(25)27-3)14-15(21-9)22(2)18(26)23(16(14)24)8-10-4-5-11(20)7-13(10)19/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCOJMYSYOKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Cl)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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